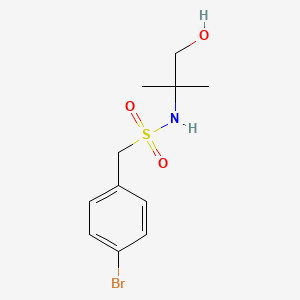
1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthene derivatives. This compound is characterized by its unique structure, which includes an aminoaniline group attached to a tetrahydro-xanthenone core. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 4-(2-aminoanilino)-2-benzylthiopyrimidine. The process begins with the reaction of 2-thiouracil with benzyl chloride in the presence of a base to form 2-benzylthiouracil. This intermediate is then chlorinated with phosphorus oxychloride to yield 4-chloro-2-benzylthiopyrimidine. The subsequent reaction with ortho-phenylenediamine in methanol under reflux conditions produces 4-(2-aminoanilino)-2-benzylthiopyrimidine .
Analyse Chemischer Reaktionen
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoaniline group, where reagents like alkyl halides or acyl chlorides are used.
Cyclization: The compound can undergo cyclization reactions to form more complex structures, such as benzimidazoles and benzodiazepines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with polyphosphoric acid can yield cyclohepta[1’,2’:4,5]pyrrolo[1,2-a]benzimidazole .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential antitumor, antimicrobial, and antifungal properties.
Materials Science: Xanthene derivatives are used in the development of dyes and sensors due to their photophysical properties.
Biological Research: The compound is investigated for its role as a ligand in various biochemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or inhibitor of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one include other xanthene derivatives and aminoaniline-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Known for its antitumor and antimicrobial properties.
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Studied for its potential as a treatment for psychotic disorders.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various scientific fields.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(2-aminoanilino)-2,3,4,4a-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C19H18N2O2/c20-13-7-2-3-8-14(13)21-15-9-5-11-17-18(15)19(22)12-6-1-4-10-16(12)23-17/h1-4,6-8,10,17,21H,5,9,11,20H2 |
InChI-Schlüssel |
MWAZUOMVQNNBHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=C(C1)NC3=CC=CC=C3N)C(=O)C4=CC=CC=C4O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B13374738.png)

![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)
![4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine](/img/structure/B13374774.png)

![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)
![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374800.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)
![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
![(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374824.png)
